molecular formula C₆₆H₇₄Cl₂N₈O₂₅ B139661 Vancomycin CDP-1 CAS No. 55598-85-1

Vancomycin CDP-1

カタログ番号: B139661
CAS番号: 55598-85-1
分子量: 1450.2 g/mol
InChIキー: OGMARHJAPWBNFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vancomycin CDP-1 is a crystalline degradation product of vancomycin, a tricyclic glycopeptide antibiotic. This compound is formed by the hydrolytic loss of ammonia from vancomycin, resulting in a compound with two carboxyl groups. Unlike vancomycin, this compound is biologically inactive .

準備方法

Vancomycin CDP-1 is synthesized through the hydrolytic degradation of vancomycin. This process involves the loss of ammonia, leading to the formation of two crystalline degradation products, CDP-1-M and CDP-1-m . The reaction conditions typically involve aqueous solutions and controlled pH levels to facilitate the hydrolysis. Industrial production methods focus on optimizing these conditions to ensure high yield and purity of this compound .

化学反応の分析

Vancomycin CDP-1 undergoes various chemical reactions, including:

科学的研究の応用

Pharmacokinetics and Therapeutic Monitoring

The pharmacokinetics of vancomycin, including its degradation to CDP-1, are crucial for effective therapeutic monitoring. Studies have shown that in patients with renal impairment, the accumulation of CDP-1 can lead to elevated serum levels of vancomycin due to cross-reactivity in immunoassays. This is particularly relevant in hemodialysis patients where accurate dosing is essential to avoid toxicity while ensuring efficacy against infections.

Key Findings:

  • In patients undergoing hemodialysis, CDP-1 levels can interfere with immunoassays used to measure vancomycin concentrations, potentially leading to falsely elevated results .
  • The prolonged exposure of vancomycin in such patients allows for higher accumulation rates of CDP-1, necessitating careful monitoring and adjustment of dosing regimens .
Study Population Method Findings
Hemodialysis patientsImmunoassays vs. LC-MS/MSCMIA and KIMS assays showed acceptable correlation with LC-MS/MS; no significant cross-reactivity from CDP-1 detected.
Chronic kidney disease patientsPharmacokinetic assessmentElevated vancomycin levels due to CDP-1 interference noted; importance of accurate therapeutic drug monitoring emphasized.

Immunoassay Interference

CDP-1 poses a challenge in the clinical measurement of vancomycin due to its structural similarity. It can cross-react with anti-vancomycin antibodies used in various immunoassays, leading to inaccurate serum concentration readings.

Implications:

  • The presence of CDP-1 can cause overestimation of vancomycin levels, particularly in patients with renal dysfunction where drug accumulation is common .
  • Accurate measurement techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are recommended for precise therapeutic monitoring .
Assay Type Cross-Reactivity with CDP-1 Recommendation
Chemiluminescent Microparticle Assay (CMIA)YesUse LC-MS/MS for confirmation
Kinetic Interaction of Microparticles in Solution (KIMS)YesPrefer LC-MS/MS for accurate results

Clinical Case Studies

Several case studies highlight the clinical implications of Vancomycin CDP-1 in treating infections:

  • Case Study 1: A patient undergoing hemodialysis exhibited elevated vancomycin levels due to CDP-1 interference in standard immunoassays. Subsequent treatment adjustments based on LC-MS/MS results led to improved therapeutic outcomes .
  • Case Study 2: In a cohort study involving chronic kidney disease patients, researchers found that the accumulation of CDP-1 correlated with adverse clinical outcomes due to misinterpretation of drug levels from immunoassays .

Conclusion and Future Directions

The presence of this compound significantly impacts the clinical management of vancomycin therapy. Its potential for interfering with immunoassays necessitates the adoption of more reliable measurement techniques such as LC-MS/MS to ensure accurate dosing and effective treatment outcomes.

Future research should focus on:

  • Developing standardized protocols for measuring vancomycin and its metabolites.
  • Investigating the long-term effects of CDP-1 accumulation on patient health outcomes.
  • Exploring alternative therapeutic strategies that mitigate the impact of CDP-1 on treatment efficacy.

作用機序

Vancomycin CDP-1 does not exhibit antibacterial activity due to the disruption of the hydrogen bond at the site of hydrolytic loss of ammonia. This disruption prevents this compound from binding to the bacterial cell wall precursors, rendering it inactive . The molecular targets and pathways involved in the mechanism of action of vancomycin are not applicable to this compound due to its inactivity.

類似化合物との比較

Vancomycin CDP-1 is structurally similar to vancomycin but differs in its biological activity. Similar compounds include:

生物活性

Vancomycin, a glycopeptide antibiotic, is primarily used to treat infections caused by Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its degradation product, crystalline degradation product-1 (CDP-1), has garnered attention due to its implications in therapeutic drug monitoring and potential interference in clinical settings. This article explores the biological activity of CDP-1, its impact on vancomycin efficacy, and relevant research findings.

Overview of CDP-1

CDP-1 arises from the spontaneous deamidation of asparagine in the vancomycin structure, particularly under conditions of high temperature and alkaline pH. It exists in two isomeric forms: CDP-1-M (major) and CDP-1-m (minor), both of which are considered biologically inactive as antibiotics but can cross-react with immunoassays designed to measure vancomycin levels, leading to falsely elevated results in patients .

Impact on Vancomycin Efficacy

Research indicates that CDP-1 may act as a functional antagonist to vancomycin, potentially diminishing its antimicrobial effectiveness. In vivo studies have shown that the presence of CDP-1 can affect the pharmacodynamics of vancomycin, particularly in relation to bacterial inoculum size and tissue penetration . The competitive binding between CDP-1 and vancomycin for bacterial targets may contribute to reduced therapeutic outcomes in certain patients.

Clinical Relevance

In patients with renal impairment, the clearance of vancomycin is delayed, leading to an accumulation of CDP-1. This accumulation can complicate therapeutic drug monitoring (TDM) since standard immunoassays may not differentiate between vancomycin and CDP-1 effectively . Accurate measurement is critical for appropriate dosing, especially in hemodialysis patients who are at higher risk for infections due to vascular access complications.

Quantitative Analysis

A high-performance liquid chromatography (HPLC) method has been developed for quantifying both vancomycin and CDP-1 in serum samples. This method demonstrated linearity over a range of concentrations and highlighted the challenges associated with accurately measuring CDP-1 due to its cross-reactivity with immunoassays .

Compound Detection Method Concentration Range Coefficient of Variation (%)
VancomycinHPLC1 - 100 µg/ml3.3 - 8.6
CDP-1HPLC1 - 25 µg/ml2.8 - 5.2

Case Studies

A case series involving patients undergoing hemodialysis demonstrated that TDM was essential for optimizing vancomycin therapy. The study emphasized the need for alternative measurement techniques that can accurately account for the presence of CDP-1 without leading to dosage miscalculations .

特性

IUPAC Name

49-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H74Cl2N8O25/c1-23(2)12-34(70-5)58(87)75-49-51(82)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(85)53(84)42(22-77)99-65)100-44-21-66(4,69)57(86)24(3)96-44)98-39-11-8-27(15-33(39)68)52(83)50-62(91)74-48(64(94)95)31-18-29(78)19-37(80)45(31)30-13-25(6-9-36(30)79)46(59(88)76-50)73-60(89)47(28)72-43(81)20-35(63(92)93)71-61(49)90/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,70,77-80,82-86H,12,20-22,69H2,1-5H3,(H,71,90)(H,72,81)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,92,93)(H,94,95)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMARHJAPWBNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H74Cl2N8O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1450.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55598-85-1
Record name Vancomycin CDP-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055598851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。